N-Phenylpicolinamide
Overview
Description
Synthesis Analysis
The synthesis of N-Phenylpicolinamide derivatives involves multiple steps, including the use of picolinic acid as a starting material. Engers et al. (2011) described the synthesis and structure-activity relationship development of a series of N-Phenylpicolinamides as positive allosteric modulators with good brain exposure in rats (Engers et al., 2011). Similarly, Xiong et al. (2018) presented a synthesis route for 4-(4-aminophenoxy)-N-propylpicolinamide, highlighting its importance as an intermediate for many biologically active compounds (Xiong et al., 2018).
Molecular Structure Analysis
The crystal structure and molecular modeling play a crucial role in understanding the interaction of N-Phenylpicolinamide derivatives with biological targets. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and determined its crystal structure, which provides insights into its inhibitory activity on cancer cell proliferation (Lu et al., 2017).
Chemical Reactions and Properties
N-Phenylpicolinamide derivatives undergo various chemical reactions, including C-H bond activation and N-H bond activation, which are essential for the synthesis of complex molecules. Dasgupta et al. (2008) explored the reaction of N-Phenylpicolinamides with iridium, leading to the formation of complexes through N-H and C-H bond activations (Dasgupta et al., 2008).
Scientific Research Applications
Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 : N-(4-acetamido)-phenylpicolinamides exhibit submicromolar potency as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with good brain exposure in rats. This suggests potential applications in treating neurological disorders (Engers et al., 2011).
Targeted Cancer Treatments : Derivatives like 4-(4-aminophenoxy)-N-propylpicolinamide show potential as intermediates in the synthesis of targeted cancer treatments. These compounds demonstrate promising curative effects with reduced side-effects (Xiong et al., 2018).
Antitumor Drug Interactions : Phenylquinoline-8-carboxamide derivatives, including phenylpicolinamide, exhibit high binding energies with DNA, suggesting their potential effectiveness in antitumor drug interactions (McKenna et al., 1989).
Organometallic Anticancer Complexes : Picolinamide derivatives in osmium and ruthenium anticancer complexes have significant activity against various cancer types, including colon and ovarian cancers (van Rijt et al., 2009).
Generation of N-Acylethanolamines : A specific phospholipase D responsible for generating N-acylethanolamines, including anandamide, underscores the physiological importance of these lipid molecules (Okamoto et al., 2004).
C-Met Inhibitors for Cancer Treatment : Phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety show excellent cytotoxicity and selectivity, suggesting their potential as c-Met inhibitors in cancer treatment (Zhu et al., 2016).
Sorafenib Analogues in Cancer Therapy : Sorafenib derivatives with phenylpicolinamide moiety demonstrate promising antitumor activity and selectivity, indicating potential for improved cancer treatment options (Wang et al., 2017).
Potential Antitumor Agents : Phenylquinoline-8-carboxamides, including phenylpicolinamide, show potential as antitumor agents with broad-spectrum activity in various cancer models (Atwell et al., 1988).
DNA Cleavage Activity : Copper phenanthroline and clip-phen conjugates targeting DNA A.T tracts show precise cleavage selectivity, depending on the type of phenanthroline residue linked to the poly-N-methylpyrrole entity (Pitié et al., 2000).
Synthesis of Quinolin-2-ones : The metal-free synthesis of 3-arylquinolin-2-ones from acrylicamides involves a highly regioselective 1,2-aryl migration, highlighting the versatility of these compounds in synthetic chemistry (Liu et al., 2016).
Light-Activated Therapeutic Agents : Water-soluble amphiphilic Ru(ii) polypyridyl complexes show rapid cellular uptake and potential as light-activated therapeutic agents against cervical cancer cells (Estalayo-Adrián et al., 2020).
Improved mGlu4 Ligands for Brain Disorders : The dideuteriumfluoromethoxy modified compound 24 shows potential as an mGlu4 ligand with enhanced affinity and stability, suitable for in vivo studies in brain disorders like Parkinson's disease (Zhang et al., 2015).
PET Radiotracers for Neurological Research : Compounds like [(11)C]ML128 serve as PET radiotracers for mGlu4, offering a noninvasive method to investigate mGlu4 expression in vivo, which is crucial for neurological research (Kil et al., 2013).
Anti-inflammatory Activity : Ibuprofen analogs with modifications such as pyrrolidine and phthalimide demonstrate potent anti-inflammatory activity (Rajasekaran et al., 1999).
Antiparkinsonian Potential : ML182, a novel oral mGlu(4) positive allosteric modulator, exhibits excellent potency and selectivity in antiparkinsonian rodent models (Jones et al., 2011).
18F-Labeled mGlu4 Radioligand for PET : [18F]3, the first 18F-labeled mGlu4 radioligand, shows promising brain penetration, opening avenues for future human studies (Kil et al., 2014).
Safety And Hazards
Future Directions
N-Phenylpicolinamide and its derivatives have potential applications in treating numerous brain disorders, such as Parkinson’s disease (PD) . The development of an mGlu4 ligand with enhanced affinity and improved metabolic stability is a promising future direction . Furthermore, N-phenethyl-5-phenylpicolinamide, a related compound, has shown potential in alleviating inflammation in acute lung injury .
properties
IUPAC Name |
N-phenylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRBMWXDCRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427270 | |
Record name | N-Phenylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylpicolinamide | |
CAS RN |
10354-53-7 | |
Record name | N-Phenylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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